2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide
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Overview
Description
2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a cyclohexene ring, an oxazole ring, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclohexene Derivative Preparation
Starting Material: Cyclohexene
Reagents: Bromine (Br₂), Sodium hydroxide (NaOH)
Conditions: Bromination followed by dehydrohalogenation to form 1-bromo-1-cyclohexene.
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Oxazole Ring Formation
Starting Material: 3,5-Dimethyl-4-nitroisoxazole
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Conditions: Hydrogenation to reduce the nitro group to an amine, followed by cyclization to form the oxazole ring.
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Acetamide Formation
Starting Material: 2-Bromo-N-(2-hydroxyethyl)acetamide
Reagents: Sodium hydride (NaH), 1-bromo-1-cyclohexene
Conditions: Nucleophilic substitution to attach the cyclohexene derivative to the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Aqueous or organic solvents, varying temperatures.
Products: Oxidized derivatives such as ketones or carboxylic acids.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduced forms such as alcohols or amines.
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Substitution
Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, R-OH)
Conditions: Varying solvents and temperatures.
Products: Substituted derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Lithium aluminum hydride, Sodium borohydride
Solvents: Ether, Aqueous solutions, Organic solvents
Temperatures: Room temperature to reflux conditions
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Polymer Science: Incorporated into polymer backbones to modify physical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Diagnostics: Utilized in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific mechanical and chemical properties.
Agriculture: Potential application as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexene ring provides hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]acetamide
- 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-thiazol-4-yl)propan-2-yl]acetamide
- 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-yl]acetamide
Uniqueness
The uniqueness of 2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexene and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-15(12(2)20-18-11)16(3,4)17-14(19)10-13-8-6-5-7-9-13/h8H,5-7,9-10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRRINUJQLPPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)CC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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